molecular formula C6H6NO6P B351711 4-Nitrophenyl phosphate CAS No. 330-13-2

4-Nitrophenyl phosphate

Cat. No.: B351711
CAS No.: 330-13-2
M. Wt: 219.09 g/mol
InChI Key: XZKIHKMTEMTJQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Nitrophenylphosphate can be synthesized through the esterification of phosphoric acid with 4-nitrophenol . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond.

Industrial Production Methods: Industrial production of p-Nitrophenylphosphate often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .

Biological Activity

4-Nitrophenyl phosphate (4-NPP) is an important compound widely utilized in biochemical research, particularly as a substrate for phosphatase assays. Its hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured, making it a valuable tool in various biological and clinical applications. This article provides an overview of the biological activity of 4-NPP, including its enzymatic hydrolysis mechanisms, applications in research, and relevant case studies.

Enzymatic Hydrolysis Mechanisms

The hydrolysis of this compound is primarily catalyzed by various phosphatases, including protein phosphatase-1 (PP1) and alkaline phosphatases. The following key points summarize the enzymatic behavior of 4-NPP:

  • Catalytic Efficiency : The catalytic efficiency of PP1 with 4-NPP exhibits a bell-shaped pH-rate profile, indicating that both acidic and basic conditions can influence the reaction rate. The kcat/KMk_{cat}/K_M values suggest that PP1 efficiently hydrolyzes 4-NPP under physiological conditions .
  • Transition State : Studies show that the transition state for the hydrolysis of 4-NPP is characterized by a loose configuration with partial neutralization of the leaving group. This finding is supported by kinetic isotope effects (KIEs) that were analyzed during the reaction .
  • Ionic Strength Effects : The ionic strength of the environment significantly affects the hydrolysis rates of 4-NPP. Lowering ionic strength enhances hydrolysis rates, suggesting that physiological conditions may limit enzymatic activity .

Applications in Research

This compound serves as a model substrate in various assays to study phosphatase activity:

  • Phosphatase Assays : The ScienCell™ pNPP Phosphatase Assay utilizes 4-NPP to detect phosphatase activity in biological samples. Upon hydrolysis, it produces a yellow solution measurable at 405 nm, allowing for quantification of enzyme activity .
  • Clinical Relevance : Research has demonstrated the utility of 4-NPP in clinical settings, such as quantifying acid phosphatase levels in forensic samples, revealing its potential role in sexual assault investigations .

Case Studies and Research Findings

Several studies highlight the significance of 4-NPP in understanding biological processes:

  • Phosphorylation Studies : A study explored the selective hydrolysis of 4-NPP by a dinuclear Cu(II) complex under mild conditions, demonstrating its potential use in synthetic chemistry and biocatalysis .
  • Red Blood Cell Metabolism : Research on human red blood cells revealed that the uptake and hydrolysis of 4-NPP were predominantly mediated by ouabain-insensitive phosphatases. The findings indicated that external chloride concentrations inversely affected uptake rates, providing insights into cell membrane dynamics .
  • Protein Phosphatase Activity : A mechanistic study on PP1 highlighted its ability to catalyze the hydrolysis of both this compound and related methylphosphonate substrates, emphasizing its broad substrate specificity and relevance in cellular signaling pathways .

Summary Table of Key Findings

Study FocusKey FindingsReference
Enzymatic HydrolysisBell-shaped pH-rate profile; efficient catalysis by PP1
Ionic Strength EffectsLower ionic strength enhances hydrolysis rates
Phosphatase AssaysColorimetric detection using pNPP; quantification capability
Clinical ApplicationsUse in forensic analysis for acid phosphatase quantification
Synthetic ChemistrySelective hydrolysis by dinuclear Cu(II) complex

Q & A

Basic Questions

Q. What is the role of 4-nitrophenyl phosphate (4-NPP) in phosphatase activity assays?

4-NPP serves as a chromogenic substrate for phosphatases, particularly alkaline phosphatase (ALP) and acid phosphatases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow product detectable at 405–410 nm. This reaction is widely used to quantify enzyme activity in biochemical assays, such as clinical diagnostics for sepsis or neuronal damage biomarkers . Methodological Note : Prepare a working solution (1 mg/mL) in diethanolamine buffer (pH 9.5, 10 mM with 0.5 mM MgCl₂) for ALP assays. Terminate reactions with 2–3 M NaOH to stabilize the colorimetric signal .

Q. What are the optimal pH and buffer conditions for 4-NPP-based assays?

The optimal pH depends on the phosphatase type:

  • Alkaline phosphatase (ALP) : pH 9.8 in carbonate or diethanolamine buffers with Mg²⁺ as a cofactor .
  • Acid phosphatases : pH 4.8–5.8 in acetate buffers .
    Magnesium (0.5–1 mM) is critical for ALP activation, while citrate anticoagulants should be avoided due to chelation of metal cofactors .

Q. How should 4-NPP be stored to ensure stability?

4-NPP is hygroscopic and light-sensitive. Store anhydrous forms at −20°C in airtight containers. Hexahydrate forms (e.g., 371.15 g/mol) are stable at room temperature if desiccated . Reconstituted solutions in aqueous buffers are stable for 1–2 weeks at 4°C .

Advanced Research Questions

Q. What are common interferences in 4-NPP-based phosphatase assays, and how can they be mitigated?

  • Metal chelators : Citrate, EDTA, or EGTA inhibit ALP by sequestering Mg²⁺/Zn²⁺. Use heparinized samples instead of citrate anticoagulants .
  • Matrix effects : In dairy products, casein micelles may quench signals. Pre-treat samples with detergent (e.g., 0.1% Triton X-100) to improve substrate accessibility .
  • Substrate instability : Prolonged incubation at alkaline pH (>10) causes non-enzymatic hydrolysis. Optimize reaction times (typically 5–30 min) .

Q. What are the limitations of 4-NPP as a phosphatase substrate?

  • Specificity : 4-NPP is a generic substrate and cannot distinguish between phosphatase isoforms. Combine with isoform-specific inhibitors (e.g., levamisole for intestinal ALP) .
  • Low sensitivity : Detection limits (~6.3 µM) may be insufficient for trace analysis. Alternatives like fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) offer higher sensitivity .
  • Non-physiological relevance : As a monoester, 4-NPP poorly mimics natural phosphoproteins or RNA/DNA. Use activated diesters (e.g., bis(4-nitrophenyl) phosphate) for catalytic studies .

Q. How can thermodynamic parameters of 4-NPP hydrolysis inform enzyme kinetics?

The hydrolysis of 4-NPP to 4-nitrophenol and inorganic phosphate (HPO₄³⁻) has a standard enthalpy change (ΔH°) of −26.3 kJ/mol at pH 3.62–5.85. This exothermic profile supports rapid reaction kinetics under acidic conditions, useful for characterizing acid phosphatases . For ALP, combine calorimetric data with Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max} .

Q. What synthetic routes are available for 4-NPP, and what purity benchmarks are critical?

  • Synthesis : React 4-nitrophenol with phosphorus oxychloride (POCl₃) to form this compound, followed by neutralization with NaOH to yield the disodium salt. Typical yields are ~52% .
  • Purity criteria : HPLC purity ≥99%, with ≤0.5% free 4-nitrophenol. Hexahydrate forms should contain 27–31.5% water (Karl Fischer titration) .

Q. How does 4-NPP perform in non-traditional applications, such as environmental or food monitoring?

In dairy analysis, 4-NPP-based sensors detect ALP activity as a pasteurization indicator. The assay has a linear range of 10⁻⁶–10⁻³ M and correlates with spectrophotometric methods (R² > 0.98). Adjust pH to 7–8 to avoid casein interference . For environmental monitoring, 4-NPP hydrolysis rates can assess phosphatase activity in soil extracts, though humic acids may require removal via dialysis .

Properties

IUPAC Name

(4-nitrophenyl) dihydrogen phosphate
Source PubChem
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InChI

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKIHKMTEMTJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6NO6P
Source PubChem
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Related CAS

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt)
Record name Nitrophenylphosphate
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DSSTOX Substance ID

DTXSID60861876
Record name 4-Nitrophenylphosphate
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Molecular Weight

219.09 g/mol
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CAS No.

330-13-2, 12778-12-0
Record name 4-Nitrophenyl phosphate
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Record name Nitrophenylphosphate
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Record name 4-Nitrophenyl phosphoric acid ester
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Record name Phosphoric acid, mono(4-nitrophenyl) ester
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Record name 4-NITROPHENYL PHOSPHATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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